2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c1-12-18(13-3-7-15(24-2)8-4-13)22-19(26-12)21-17(23)11-25-16-9-5-14(20)6-10-16/h3-10H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTKLSBCGNCVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Substitution Reactions:
Sulfur-Containing Group Addition: The 4-fluorophenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the 4-fluorophenylsulfanyl moiety.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Research: The compound is used in studies investigating the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases, including infections and cancers.
Chemical Biology: The compound is used as a probe to study the biochemical pathways and molecular targets involved in its biological effects.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and its substituents can interact with active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular receptors, altering signal transduction pathways and leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Table 1: Substituent Impact on Molecular Properties
Key Observations :
- Sulfonyl vs.
- Morpholine vs. Piperazine : Morpholine (Ev14) lacks basicity but improves solubility, while piperazine (Ev1,8) enhances interaction with enzymes like MMPs through nitrogen lone pairs .
Table 2: Reported Activities of Analogous Compounds
Key Insights :
- Thiazole-Piperazine Hybrids : Demonstrated potent MMP-9 inhibition (e.g., compound 15 in Ev8: IC₅₀ = 0.5 µM), attributed to fluorophenyl groups enhancing hydrophobic interactions .
- Triazole Derivatives : Substitutions with pyridine or sulfamoyl groups (Ev16) improved antimicrobial activity, suggesting electron-withdrawing groups enhance efficacy .
Structural-Activity Relationships (SAR)
4-Methoxyphenyl at Position 4 (Ev14): Enhances aromatic stacking interactions in hydrophobic pockets.
Acetamide Linker Variations :
- Sulfanyl vs. Sulfonyl : Sulfonyl groups (Ev2) may improve stability but reduce cell permeability compared to sulfanyl.
- Piperazine vs. Morpholine : Piperazine analogs (Ev8) show higher enzyme affinity due to basic nitrogen atoms, while morpholine (Ev14) prioritizes solubility .
Fluorophenyl Substituents :
- Fluorine atoms (Ev2,8,17) enhance metabolic stability and hydrophobic interactions, critical for target binding .
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazole ring, a fluorophenyl group, and a methoxyphenyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The biological activity of 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been evaluated against various cancer cell lines.
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Mechanism of Action :
- The compound interacts with cellular pathways that regulate apoptosis and cell cycle progression. In vitro assays have shown that it induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Molecular docking studies suggest that the compound binds to specific targets involved in cancer proliferation, such as tubulin and Bcl-2 proteins, which are crucial for cancer cell survival .
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Case Studies :
- In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxicity .
- A structure-activity relationship analysis revealed that the presence of electron-donating groups (like methoxy) enhances the anticancer activity by increasing lipophilicity and improving cell membrane permeability .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored extensively.
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In Vitro Evaluation :
- The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays indicated that it possesses comparable activity to established antibiotics .
- Synergistic effects with other antimicrobial agents like ciprofloxacin were observed, suggesting potential for combination therapies .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar thiazole compounds indicate that:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl rings enhances both anticancer and antimicrobial activities.
- Thiazole Ring Importance : The thiazole moiety is essential for biological activity; modifications on this ring can significantly alter efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
